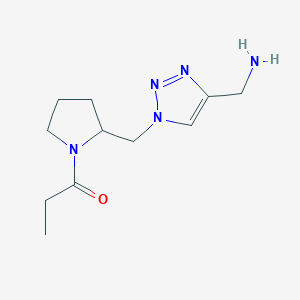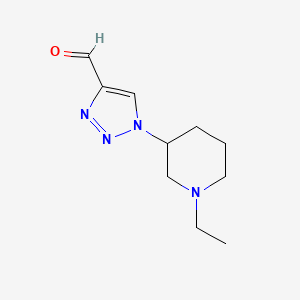
1-(2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
1-(2-((4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidin-1-yl)propan-1-one, also known as AMTP, is a novel compound with a variety of potential applications in the field of scientific research. AMTP is a member of the 1,2,3-triazole family of compounds, which are known for their ability to form strong covalent bonds with a wide range of molecules. AMTP has been found to have a number of unique characteristics that make it a promising compound for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been involved in studies on the synthesis of triazoles, demonstrating methods for creating 1,2,4-trisubstituted pyrroles and pyridine-based ligands, which can act as terdentate ligands for metal ions. These synthetic approaches provide foundational knowledge for further chemical modifications and applications in coordination chemistry and potentially in catalysis (Friedrich et al., 2002), (Vermonden et al., 2003).
Biological Evaluation
- Similar compounds have been synthesized and evaluated for their antimicrobial activities, indicating the potential of triazole derivatives in developing new antimicrobial agents. These studies highlight the versatility of triazole chemistry in addressing resistance issues in antimicrobial therapy (Dave et al., 2007), (Bayrak et al., 2009).
Pharmacological Characterization
- Research on analogs has also explored their selectivity and affinity towards κ-opioid receptors, suggesting potential applications in the development of therapeutic agents for treating depression and addiction disorders. This underscores the importance of structural modifications in enhancing receptor selectivity and therapeutic efficacy (Grimwood et al., 2011).
Antioxidant Properties
- Derivatives of triazoles have been studied for their antioxidant properties, further demonstrating the chemical versatility of triazole compounds and their potential in developing treatments for oxidative stress-related diseases (Bekircan et al., 2008).
Eigenschaften
IUPAC Name |
1-[2-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-11(17)16-5-3-4-10(16)8-15-7-9(6-12)13-14-15/h7,10H,2-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZIBFWASQXAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1492634.png)









![N-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1492654.png)


